![molecular formula C14H10FN3O3S B5883044 N-{[(2-fluorophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5883044.png)
N-{[(2-fluorophenyl)amino]carbonothioyl}-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(2-fluorophenyl)amino]carbonothioyl}-2-nitrobenzamide, commonly known as FN-1501, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of nitrobenzamide derivatives, which have been studied for their potential therapeutic applications. FN-1501 has been shown to exhibit promising biological activity, making it a subject of interest for researchers in various fields. In
Mécanisme D'action
The mechanism of action of FN-1501 is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, apoptosis, and inflammation. FN-1501 has been shown to inhibit the activity of several enzymes, including matrix metalloproteinases and histone deacetylases, which play important roles in cancer progression and immune regulation. FN-1501 has also been reported to modulate the expression of various genes involved in cell signaling and metabolism.
Biochemical and Physiological Effects:
FN-1501 has been shown to exhibit several biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, FN-1501 has been reported to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis. In immune cells, FN-1501 has been shown to regulate cytokine production, inhibit T cell activation, and modulate the function of dendritic cells. In the brain, FN-1501 has been shown to improve cognitive function, enhance synaptic plasticity, and protect against neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
FN-1501 has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. It can be easily synthesized in large quantities and is relatively inexpensive compared to other compounds with similar biological activity. However, there are also some limitations to using FN-1501 in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its biological effects. Additionally, its effects may vary depending on the cell type and experimental conditions, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on FN-1501. One area of interest is the development of more potent derivatives of FN-1501 that exhibit greater biological activity and selectivity. Another area of interest is the investigation of the molecular mechanisms underlying the biological effects of FN-1501, which could provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of FN-1501 in animal models and clinical trials, which could pave the way for its development as a therapeutic agent.
Méthodes De Synthèse
FN-1501 can be synthesized through a multistep process that involves the reaction of 2-nitrobenzoyl chloride with 2-fluoroaniline, followed by the reaction of the resulting product with potassium thiocyanate. The final product is obtained through the reaction of the intermediate product with 4-nitrobenzoyl chloride. The synthesis of FN-1501 has been reported in several studies, and the purity and yield of the compound can be optimized through various modifications to the synthesis method.
Applications De Recherche Scientifique
FN-1501 has been studied for its potential therapeutic applications in various fields, including cancer research, immunology, and neuroscience. In cancer research, FN-1501 has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. It has also been shown to enhance the antitumor activity of chemotherapy drugs. In immunology, FN-1501 has been reported to modulate the immune response by regulating the production of cytokines and inhibiting the activation of T cells. In neuroscience, FN-1501 has been shown to improve cognitive function and protect against neurodegenerative diseases.
Propriétés
IUPAC Name |
N-[(2-fluorophenyl)carbamothioyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O3S/c15-10-6-2-3-7-11(10)16-14(22)17-13(19)9-5-1-4-8-12(9)18(20)21/h1-8H,(H2,16,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKJHDIAUJTOAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC=C2F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-fluorophenyl)carbamothioyl]-2-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

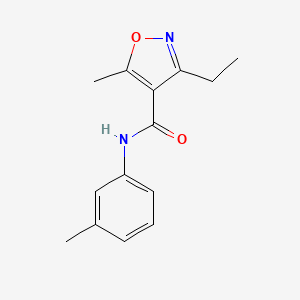
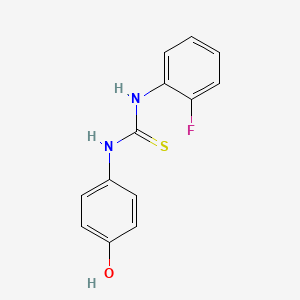
![2-{[2-(benzylsulfonyl)ethyl]thio}-1,3-benzoxazole](/img/structure/B5882980.png)
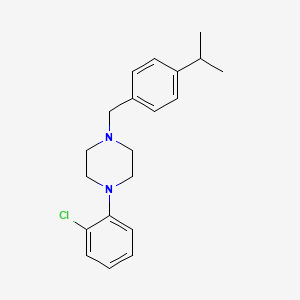
![2-(3,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide](/img/structure/B5882993.png)
![3-(4-chlorophenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5882998.png)
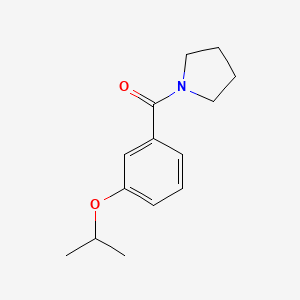
![3-ethyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5883011.png)
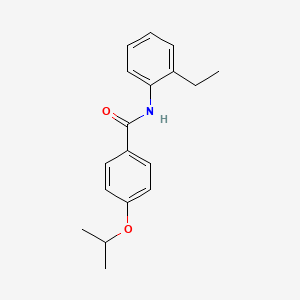
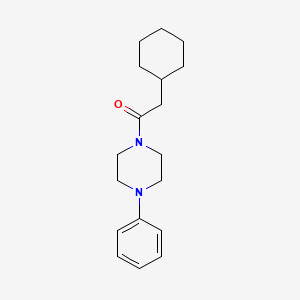
![4-{2-[4-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile](/img/structure/B5883057.png)
![N-allyl-2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5883061.png)
![N-[3-(trifluoromethyl)phenyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea](/img/structure/B5883077.png)
![5,6-dimethyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1H-benzimidazole](/img/structure/B5883081.png)